molecular formula C17H14Cl2O7 B1209276 Dihydrogeodin CAS No. 2151-16-8

Dihydrogeodin

Cat. No. B1209276
CAS RN: 2151-16-8
M. Wt: 401.2 g/mol
InChI Key: AXIPUIQLQUNOCF-UHFFFAOYSA-N
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Description

Dihydrogeodin is a member of the class of benzophenones. It is a derivative of sulochrin in which the hydrogens at positions 3 and 5 are substituted by chloro groups . It is isolated from several Aspergillus species .


Synthesis Analysis

The synthesis of Dihydrogeodin involves a gene cluster responsible for geodin production from Aspergillus terreus . The gene cluster is transferred to an expression platform in A. nidulans . The genes ATEG_08451 (gedC) encodes a polyketide synthase, ATEG_08453 (gedR) encodes a transcription factor responsible for activation of the geodin gene cluster and ATEG_08460 (gedL) encodes a halogenase that catalyzes conversion of sulochrin to dihydrogeodin .


Molecular Structure Analysis

The molecular formula of Dihydrogeodin is C17H14Cl2O7 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dihydrogeodin include the conversion of sulochrin to dihydrogeodin, catalyzed by a halogenase . This reaction is part of the biosynthesis of geodin .

Scientific Research Applications

Structural Studies and Antiviral Potential

  • X-ray Crystallography and Molecular Docking : Dihydrogeodin, obtained from Aspergillus terreus TM8, was studied using X-ray crystallography and molecular docking. This research highlighted its significant potential as an antiviral and immunosuppressive agent (Hamed et al., 2019).

Enzymatic and Biosynthetic Role

  • Dihydrogeodin Oxidase : An enzyme named dihydrogeodin oxidase, important in the biosynthesis of natural products, specifically catalyzes the phenol oxidative coupling reaction to form geodin from dihydrogeodin. This enzyme, purified from Aspergillus terreus, is a blue copper protein, highlighting its biological significance (Fujii et al., 1987).
  • Molecular Cloning and Expression : The gene encoding dihydrogeodin oxidase was cloned and expressed heterologously, revealing significant homology with multicopper blue proteins like laccase and ascorbate oxidase. This study contributes to understanding the enzyme's role in natural product biosynthesis (Huang et al., 1995).

Metabolic and Antimicrobial Insights

  • Metabolic Product of Aspergillus terreus : Studies revealed dihydrogeodin as a metabolic product of Aspergillus terreus with noted antifungal and antibacterial activities, indicating its potential role in microbial defense mechanisms (Inamori et al., 1983).

Future Directions

The future directions in the study of Dihydrogeodin could involve further elucidation of its biosynthetic pathways and potential applications . The use of genome editing approaches, such as the CRISPR/Cas9 system, could be instrumental in manipulating the synthesis of Dihydrogeodin and other similar compounds .

properties

IUPAC Name

methyl 2-(3,5-dichloro-2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O7/c1-6-12(18)15(22)11(16(23)13(6)19)14(21)10-8(17(24)26-3)4-7(20)5-9(10)25-2/h4-5,20,22-23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIPUIQLQUNOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346502
Record name Dihydrogeodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrogeodin

CAS RN

2151-16-8
Record name Dihydrogeodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrogeodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROGEODIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B275P7EST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
K Huang, I Fujii, Y Ebizuka, K Gomi… - Journal of Biological …, 1995 - ASBMB
Aspergillus terreus dihydrogeodin oxidase (DHGO) is an enzyme catalyzing the stereospecific phenol oxidative coupling reaction converting dihydrogeodin to (+)-geodin. We previously …
Number of citations: 83 www.jbc.org
I FUJII, H IIJIMA, S TSUKITA, Y EBIZUKA… - The Journal of …, 1987 - jstage.jst.go.jp
… dihydrogeodin oxidase catalyzes the regio and stereospecific phenol oxidative coupling reaction to form (+)-geodin from dihydrogeodin… stereospe cificity as dihydrogeodin oxidase. …
Number of citations: 44 www.jstage.jst.go.jp
I Fujii, H Iijima, Y Ebizuka, U Sankawa - … and Pharmaceutical Bulletin, 1983 - jstage.jst.go.jp
Dihydrogeodin oxidase (DHGO), an enzyme catalyzing regio-and stereo-specific intramolecular phenol oxidative coupling reaction of dihydrogeodin to give (+)-geodin, was purified up …
Number of citations: 15 www.jstage.jst.go.jp
A Hamed, M Ismail, MM El-Metwally… - Natural product …, 2019 - Taylor & Francis
… for dihydrogeodin (1), however, with some inaccuracies. We report herein a full assignment of dihydrogeodin (1) … Docking and molecular dynamic simulation of dihydrogeodin (1) on the …
Number of citations: 6 www.tandfonline.com
CT Calam, PW Clutterbuck, AE Oxford… - Biochemical …, 1939 - ncbi.nlm.nih.gov
… is undoubtedly dihydrogeodin trimethyl ether, the COOCH3 group being already presentin dihydrogeodin itself but absent from dihydroerdin. When dihydrogeodin and dihydroerdin are …
Number of citations: 18 www.ncbi.nlm.nih.gov
Y INAMORI, Y KATO, M KUBO, T KAMIKI… - Chemical and …, 1983 - jstage.jst.go.jp
… to those of dihydrogeodin and dihydrogeodintriacetate, and through direct comparison of its spectral data with those of an authentic sample, 2 was identified as dihydrogeodin” (Chart 1)…
Number of citations: 58 www.jstage.jst.go.jp
PW Clutterbuck, W Koerber, H Raistrick - Biochemical Journal, 1937 - ncbi.nlm.nih.gov
… dihydrogeodin and dihydroerdin would give the same compound. This proved to be the case, dihydrogeodin … Both methylated dihydrogeodin and methylated dihydroerdin, on hydrolysis …
Number of citations: 30 www.ncbi.nlm.nih.gov
S Sato, N Okusa, A Ogawa, T Ikenoue, T Seki… - The Journal of …, 2005 - nature.com
… The UV and 1H NMR spectral data of 2 were good agreement with those of dihydrogeodin [4]. Therefore 2 was identified as dihydrogeodin. 3 was identified as sulochrin by comparison …
Number of citations: 37 www.nature.com
夏雪奎, 齐君, 刘昌衡, 张永刚, 贾爱荣… - … FOOD SCIENCE & …, 2014 - xdspkj.ijournals.cn
… It was the first time to determine intact Dihydrogeodin (1) by NMR and MS and it could be metabolized by marine fungus. In addition, it was firstly found that Territrem B (3) had the …
Number of citations: 4 xdspkj.ijournals.cn
X Xu, L Liu, F Zhang, W Wang, J Li, L Guo… - …, 2014 - Wiley Online Library
… Further, anthraquinone emodin and questin were demonstrated to be the precursors of sulochrin and dihydrogeodin in the biosynthetic pathway of geodin.16, 17 Enzymes involved in …

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